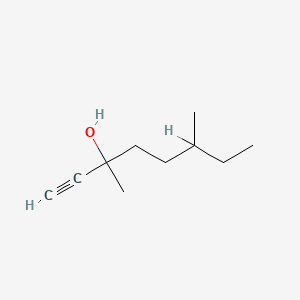

1-Octyn-3-ol, 3,6-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Octyn-3-ol, 3,6-dimethyl- is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Octyn-3-ol, 3,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octyn-3-ol, 3,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrogenation and Reduction Reactions

The triple bond in 3,6-dimethyl-1-octyn-3-ol undergoes catalytic hydrogenation to yield saturated alcohols. Key findings include:

Hydrogenation to 3,6-Dimethyl-3-hydroxyoctane

-

Conditions : Palladium/calcium carbonate catalyst (0.1% Pd) poisoned with zinc ions, methanol solvent, 20°C, atmospheric H₂ pressure .

-

Outcome : Quantitative hydrogen uptake (24 L H₂) over 6 hours produces 3,6-dimethyl-3-hydroxyoctane, a fragrance compound with woody and cinnamon-like notes .

Selective Reduction

Partial hydrogenation can preserve the alcohol functionality while saturating specific bonds, though no explicit data is available for this compound. General alkyne reduction pathways suggest potential for cis/trans alkene formation under Lindlar or Birch conditions.

Oxidation Reactions

The hydroxyl and alkyne groups enable controlled oxidation:

Hydroxyl Group Oxidation

-

Reagents : Common oxidants like PCC or Jones reagent convert the tertiary alcohol to a ketone (3,6-dimethyl-1-octyn-3-one).

-

Challenges : Steric hindrance from methyl groups may slow kinetics, requiring optimized conditions.

Alkyne Oxidation

-

Ozonolysis : Cleavage of the triple bond generates carboxylic acids or ketones, depending on workup conditions.

-

Epoxidation : Not directly reported but plausible via reaction with peracids at the electron-deficient triple bond.

Acid-Catalyzed Rearrangements

Protonation of the alkyne can trigger carbocation rearrangements:

Hydration to Ketones

-

Conditions : H₂SO₄/HgSO₄ mediates Markovnikov addition of water, yielding 3,6-dimethyl-3-hydroxyoctan-2-one.

Cyclization Pathways

No direct examples exist for this compound, but analogous systems form cyclic ethers or lactones under acidic conditions .

Nucleophilic Additions

The alkyne participates in regioselective additions:

Hydrohalogenation

-

Example : HCl adds to the triple bond following anti-Markovnikov rules (via radical or Hg²⁺-catalyzed pathways), producing 3,6-dimethyl-3-hydroxy-1-chlorooctene.

Organometallic Additions

-

Grignard Reagents : Alkynyllithium or Grignard reagents add to the triple bond, forming extended carbon chains .

Esterification and Derivatization

The hydroxyl group undergoes typical alcohol reactions:

Ester Formation

-

Example : Acetylation with acetic anhydride yields 3,6-dimethyl-1-octyn-3-yl acetate, enhancing volatility for fragrance applications .

-

Conditions : Catalytic H₂SO₄ or enzymatic methods (e.g., lipases) .

Silyl Protection

-

Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl) protects the hydroxyl group for subsequent alkyne transformations .

Base-Mediated Reactions

Deprotonation and Alkylation

-

Conditions : Strong bases (e.g., LDA) deprotonate the alkyne, enabling alkylation or acylations .

-

Example : Reaction with ethyl bromide forms 3,6-dimethyl-1-octyn-3-ol derivatives with extended alkyl chains .

Table 1: Optimized Reaction Conditions for Key Transformations

Critical Analysis of Reaction Selectivity

-

Steric Effects : The 3,6-dimethyl groups hinder nucleophilic attack at C3, directing reactivity toward the terminal alkyne .

-

Electronic Effects : Electron-withdrawing hydroxyl group polarizes the triple bond, favoring electrophilic additions at C1.

This compound’s versatility in hydrogenation, oxidation, and derivatization underscores its utility in fragrance synthesis and as a chiral building block . Further studies should explore photocatalytic and asymmetric catalytic applications.

Propriétés

Numéro CAS |

81708-87-4 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

3,6-dimethyloct-1-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(3)7-8-10(4,11)6-2/h2,9,11H,5,7-8H2,1,3-4H3 |

Clé InChI |

RCNQUZFTDSPUSO-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CCC(C)(C#C)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.